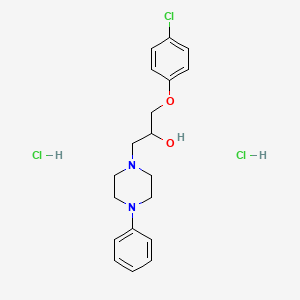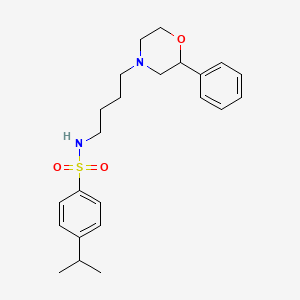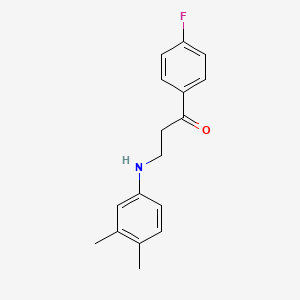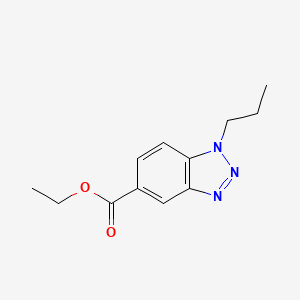![molecular formula C14H15BrN2O2 B2573773 N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide CAS No. 1024338-97-3](/img/structure/B2573773.png)
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide is a synthetic organic compound with the molecular formula C14H15BrN2O2 This compound is characterized by the presence of a bromo-substituted cyclohexenone ring and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Bromo-substituted Cyclohexenone: The initial step involves the bromination of cyclohexenone to introduce a bromo group at the 2-position. This can be achieved using bromine in the presence of a suitable solvent such as dichloromethane.
Amination Reaction: The bromo-substituted cyclohexenone is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. This step involves the nucleophilic substitution of the bromo group by the amino group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling events.
Modulating Gene Expression: It may influence the expression of specific genes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(2-chloro-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: This compound has a chloro group instead of a bromo group, leading to different reactivity and properties.
N-{4-[(2-fluoro-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: The presence of a fluoro group can significantly alter the compound’s chemical behavior and biological activity.
N-{4-[(2-iodo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide: The iodo derivative may exhibit unique properties due to the larger size and higher reactivity of the iodine atom.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
N-[4-[(2-bromo-3-oxocyclohexen-1-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURBULUPDMKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)
![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)







![N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2573712.png)

